Cas no 2015-57-8 (1-benzylcyclopentan-1-ol)

1-Benzylcyclopentan-1-ol is a cyclic alcohol featuring a benzyl substituent at the 1-position of the cyclopentane ring. This compound is of interest in organic synthesis due to its structural versatility, serving as a key intermediate in the preparation of pharmaceuticals, fragrances, and specialty chemicals. The presence of both hydroxyl and benzyl groups allows for selective functionalization, enabling further derivatization through oxidation, substitution, or coupling reactions. Its stable cyclopentane backbone contributes to controlled reactivity, making it suitable for stereoselective transformations. The compound is typically handled under standard laboratory conditions, though moisture sensitivity may require inert atmosphere techniques for certain applications.
1-benzylcyclopentan-1-ol structure
1-benzylcyclopentan-1-ol structure
Product name:1-benzylcyclopentan-1-ol
CAS No:2015-57-8
MF:C12H16O
Molecular Weight:176.25484
CID:1392127
PubChem ID:564242

1-benzylcyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • Cyclopentanol, 1-(phenylmethyl)-
    • 1-benzylcyclopentanol
    • CS-0257068
    • 1-Benzylcyclopentanol #
    • 2015-57-8
    • AKOS009995966
    • 1-Benzylcyclopentanol-1
    • SCHEMBL735823
    • Z449370862
    • benzylcyclopentanol
    • EN300-65985
    • 1-benzylcyclopentan-1-ol
    • DA-29722
    • CAA01557
    • G25545
    • DTXSID301314944
    • インチ: InChI=1S/C12H16O/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
    • InChIKey: ZNZISHNDYHTHKL-UHFFFAOYSA-N
    • SMILES: c1ccc(cc1)CC2(CCCC2)O

計算された属性

  • 精确分子量: 176.12018
  • 同位素质量: 176.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 56-58 °C
  • Boiling Point: 281.4±9.0 °C at 760 mmHg
  • フラッシュポイント: 109.2±11.0 °C
  • PSA: 20.23
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

1-benzylcyclopentan-1-ol Security Information

1-benzylcyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B536813-25mg
1-benzylcyclopentan-1-ol
2015-57-8
25mg
$ 50.00 2022-06-07
Enamine
EN300-65985-0.1g
1-benzylcyclopentan-1-ol
2015-57-8 95.0%
0.1g
$98.0 2025-03-21
Enamine
EN300-65985-10.0g
1-benzylcyclopentan-1-ol
2015-57-8 95.0%
10.0g
$1593.0 2025-03-21
A2B Chem LLC
AV58650-1g
1-benzylcyclopentan-1-ol
2015-57-8 95%
1g
$426.00 2024-04-20
A2B Chem LLC
AV58650-10g
1-benzylcyclopentan-1-ol
2015-57-8 95%
10g
$1712.00 2024-04-20
Aaron
AR01AAH2-5g
1-benzylcyclopentan-1-ol
2015-57-8 95%
5g
$1504.00 2023-12-14
A2B Chem LLC
AV58650-5g
1-benzylcyclopentan-1-ol
2015-57-8 95%
5g
$1167.00 2024-04-20
Aaron
AR01AAH2-1g
1-benzylcyclopentan-1-ol
2015-57-8 95%
1g
$536.00 2025-02-09
Aaron
AR01AAH2-10g
1-benzylcyclopentan-1-ol
2015-57-8 95%
10g
$2216.00 2023-12-14
1PlusChem
1P01AA8Q-1g
1-benzylcyclopentan-1-ol
2015-57-8 95%
1g
$515.00 2025-03-04

1-benzylcyclopentan-1-ol 関連文献

1-benzylcyclopentan-1-olに関する追加情報

Recent Advances in the Study of 1-Benzylcyclopentan-1-ol (CAS: 2015-57-8) in Chemical Biology and Pharmaceutical Research

1-Benzylcyclopentan-1-ol (CAS: 2015-57-8) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a cyclopentane ring substituted with a benzyl group and a hydroxyl group, has been explored for its unique chemical properties and biological activities. Recent studies have focused on its synthesis, structural modifications, and pharmacological evaluations, aiming to uncover its therapeutic potential and mechanistic insights.

One of the key areas of research involving 1-benzylcyclopentan-1-ol is its role as an intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel G-protein-coupled receptor (GPCR) modulators. The study highlighted how structural modifications of 1-benzylcyclopentan-1-ol could enhance binding affinity and selectivity for specific GPCR subtypes, paving the way for new drug candidates targeting neurological disorders.

Another significant advancement was reported in a 2022 paper in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's anti-inflammatory properties. Researchers found that 1-benzylcyclopentan-1-ol derivatives exhibited potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest its potential as a lead compound for developing anti-inflammatory agents, particularly for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Recent computational studies have also shed light on the molecular interactions of 1-benzylcyclopentan-1-ol with biological targets. A 2023 molecular docking and dynamics simulation study, published in the Journal of Chemical Information and Modeling, revealed that the compound's hydroxyl group forms critical hydrogen bonds with key residues in the active sites of target enzymes. This mechanistic understanding could guide the rational design of more potent and selective derivatives.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1-benzylcyclopentan-1-ol-based compounds. A 2021 study in Drug Metabolism and Disposition highlighted issues related to metabolic stability and bioavailability, emphasizing the need for further structural optimization. Researchers are currently exploring prodrug strategies and formulation approaches to address these limitations.

In conclusion, 1-benzylcyclopentan-1-ol (CAS: 2015-57-8) represents a versatile scaffold in medicinal chemistry with demonstrated biological activities and therapeutic potential. Ongoing research continues to explore its applications across various disease areas, while addressing the challenges of drug-like properties. The compound's unique structural features and recent advancements in its study position it as a promising candidate for future drug discovery efforts in the chemical biology and pharmaceutical fields.

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